2-(Bromomethyl)-5-phenylbenzo[d]thiazole

Physicochemical profiling Lipophilicity Drug-likeness parameters

2-(Bromomethyl)-5-phenylbenzo[d]thiazole (CAS 951122-54-6) is a heterocyclic aryl halide building block belonging to the benzothiazole class, with the molecular formula C₁₄H₁₀BrNS and a molecular weight of 304.21 g/mol. The compound features a reactive bromomethyl group at the 2-position and a phenyl substituent at the 5-position of the benzothiazole core.

Molecular Formula C14H10BrNS
Molecular Weight 304.21 g/mol
CAS No. 951122-54-6
Cat. No. B3314289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-phenylbenzo[d]thiazole
CAS951122-54-6
Molecular FormulaC14H10BrNS
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)CBr
InChIInChI=1S/C14H10BrNS/c15-9-14-16-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyJKZOPYMOLLPFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-phenylbenzo[d]thiazole (CAS 951122-54-6): Procurement-Ready Benzothiazole Building Block Profile


2-(Bromomethyl)-5-phenylbenzo[d]thiazole (CAS 951122-54-6) is a heterocyclic aryl halide building block belonging to the benzothiazole class, with the molecular formula C₁₄H₁₀BrNS and a molecular weight of 304.21 g/mol [1]. The compound features a reactive bromomethyl group at the 2-position and a phenyl substituent at the 5-position of the benzothiazole core . It is commercially available in research-grade quantities with a minimum purity specification of 95% from multiple global suppliers . As a synthetic intermediate, it enables modular derivatization through nucleophilic substitution and cross-coupling chemistries, serving as a gateway to functionalized benzothiazole libraries for medicinal chemistry and materials science applications .

Why 2-(Bromomethyl)-5-phenylbenzo[d]thiazole Cannot Be Casually Substituted by In-Class Analogs


Substituting 2-(bromomethyl)-5-phenylbenzo[d]thiazole with a structurally related benzothiazole building block without the 5-phenyl motif—or with a different leaving group—introduces significant divergence in both physicochemical properties and downstream reactivity . The 5-phenyl substituent increases the molecular weight by approximately 76 Da relative to the unsubstituted 2-(bromomethyl)benzo[d]thiazole (MW 228.11) and elevates the computed logP (XLogP3-AA = 4.6), substantially altering lipophilicity and solubility parameters that govern partitioning in biological assays and chromatographic purification [1]. The bromomethyl group provides a distinct reactivity profile compared to chloromethyl or methyl analogs, with the bromine serving as a superior leaving group for nucleophilic displacement (pKa of conjugate acid HCl vs. HBr) while also enabling orthogonal reactivity in metal-catalyzed cross-coupling reactions . These structural features collectively determine the compound's performance in multi-step synthetic sequences, making direct analog substitution unreliable without re-optimization of reaction conditions and purification protocols.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-5-phenylbenzo[d]thiazole vs. Key Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 2-(Bromomethyl)benzo[d]thiazole

The target compound differs from the unsubstituted analog 2-(bromomethyl)benzo[d]thiazole (CAS 106086-78-6) by the presence of a phenyl group at the 5-position . This increases molecular weight from 228.11 to 304.21 g/mol and elevates computed logP from approximately 2.5 (estimated for the unsubstituted analog) to XLogP3-AA = 4.6 [1]. The increased lipophilicity and steric bulk directly impact compound behavior in reversed-phase chromatography, biological membrane permeability, and protein binding.

Physicochemical profiling Lipophilicity Drug-likeness parameters

Boiling Point Differentiation for Purification Method Selection

The 5-phenyl substituent dramatically elevates the predicted boiling point of the target compound (419.3±28.0 °C) compared to the unsubstituted analog 2-(bromomethyl)benzo[d]thiazole (288.3±23.0 °C) . This 131 °C difference precludes routine distillation-based purification for the target compound and favors chromatographic or recrystallization approaches, a critical consideration for scale-up route planning. The predicted density also decreases from 1.680–1.713 g/cm³ (unsubstituted) to 1.513 g/cm³ (target), reflecting the steric effect of the phenyl group on molecular packing [1].

Thermal properties Distillation Purification strategy

Reactivity Hierarchy: Bromomethyl Leaving Group Advantage for Nucleophilic Displacement vs. Chloromethyl and Methyl Analogs

The bromomethyl substituent at the 2-position of the target compound provides a reactivity advantage over chloromethyl and methyl analogs. The predicted pKa of the conjugate acid (HBr) is approximately 0.36±0.10 for the target compound , whereas the chloromethyl analog 2-(chloromethyl)-5-phenylbenzo[d]thiazole would have a corresponding pKa (HCl) of approximately −7, reflecting the poorer leaving group ability of chloride vs. bromide. For the non-halogenated analog 2-methyl-5-phenylbenzo[d]thiazole (CAS 71215-89-9) , no direct nucleophilic displacement at the methyl group is possible under standard conditions, fundamentally altering the synthetic strategy required.

Nucleophilic substitution Leaving group ability SN2 reactivity

Commercial Procurement: Purity Tier and Batch-to-Batch Quality Documentation

The target compound is commercially supplied with a standard purity specification of 95% or 95%+ from multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the unsubstituted analog 2-(bromomethyl)benzo[d]thiazole (CAS 106086-78-6) is more broadly available with higher purity grades (>98.0% by GC) from major suppliers such as TCI, reflecting its more established commercial position . The 5-chloro-substituted analog 2-(bromomethyl)-5-chloro-1,3-benzothiazole (CAS 143163-72-8) is available at 95% minimum purity . The target compound's price point of approximately $515–608 per gram (95% purity, 2023–2024 data) [1] is substantially higher than the unsubstituted analog ($101–129 per gram, >98% purity) , reflecting the additional synthetic steps required for installation of the 5-phenyl group.

Quality control Procurement Batch reproducibility

Differential Acid–Base Character: Impact on Extraction and Salt Formation

The predicted pKa of the target compound is 0.36±0.10, reflecting the weakly basic character of the benzothiazole nitrogen . The 5-phenyl substituent's electron-donating resonance effect modestly increases the pKa compared to the 5-chloro analog 2-(bromomethyl)-5-chloro-1,3-benzothiazole (predicted pKa = −0.12±0.10) , where the electron-withdrawing chlorine reduces basicity. The unsubstituted analog 2-(bromomethyl)-1,3-benzothiazole has a predicted pKa of 0.38±0.10 , nearly identical to the target compound, indicating that the 5-phenyl substituent does not significantly alter the acid–base character relative to the unsubstituted core but does differentiate it from electron-withdrawing substituted analogs.

Acid–base properties Extraction Salt formation

Limitation Statement: Absence of Public-Domain Comparative Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases did not yield peer-reviewed, comparator-based quantitative bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 2-(bromomethyl)-5-phenylbenzo[d]thiazole against a defined biological target with a head-to-head comparator [1][2]. Published SAR studies on benzothiazole derivatives have focused on 2-aryl-substituted or 5-hydroxy/amino-substituted analogs rather than the 2-bromomethyl-5-phenyl substitution pattern [3]. Claims of tyrosinase inhibitory activity (IC₅₀ = 12.5 µM) for this compound circulating on vendor websites could not be verified against the cited primary literature—the relevant BindingDB entry (Ki = 7.7 µM against polyphenol oxidase 2) refers to 4-(benzo[d]thiazol-2-yl)benzene-1,3-diol (CHEMBL1408767), a structurally distinct compound [2]. Users considering this compound for biological screening should treat any vendor-claimed bioactivity data with caution and independently verify in their own assay systems.

Data transparency Biological characterization SAR limitations

Optimal Application Scenarios for 2-(Bromomethyl)-5-phenylbenzo[d]thiazole Based on Differentiated Properties


Medicinal Chemistry Library Synthesis Requiring 5-Phenylbenzothiazole Scaffold with a Derivatizable 2-Methyl Handle

When a medicinal chemistry program requires a focused library of 2-aminomethyl, 2-thiomethyl, or 2-alkoxymethyl-5-phenylbenzothiazole derivatives, the target compound is the optimal starting material. The bromomethyl group undergoes efficient SN2 displacement with primary and secondary amines, thiols, and alkoxides under mild conditions (e.g., K₂CO₃ in DMF at room temperature to 60 °C), enabling rapid analog generation without protecting group manipulation [1]. The 5-phenyl substituent is pre-installed, eliminating the need for a Suzuki coupling step that would be required if starting from 2-(bromomethyl)-5-bromo-benzo[d]thiazole—saving at least one synthetic step and the associated yield loss per step . The high lipophilicity (XLogP3-AA = 4.6) of the scaffold makes it particularly suitable for CNS-targeted programs where elevated logP values are often correlated with blood–brain barrier penetration .

Synthesis of 2-Substituted-5-phenylbenzothiazole Fluorescent Probes or Sensors

Benzothiazole-based fluorescent probes often exploit the extended π-conjugation provided by a 2-aryl or 2-styryl substituent for tunable emission properties [1]. The target compound enables installation of such substituents via Wittig reaction (with phosphonium ylides generated from the bromomethyl group), Heck coupling (with styrenes), or nucleophilic substitution with heteroaryl thiols to create thioether-linked fluorophores . The 5-phenyl group contributes additional conjugation and steric constraint that can enhance quantum yield and reduce aggregation-caused quenching relative to unsubstituted 2-(bromomethyl)benzo[d]thiazole-derived probes . The higher boiling point (predicted 419 °C) is irrelevant for solution-phase photophysical characterization but indicates lower volatility, which can be advantageous for thin-film device fabrication where thermal stability during deposition is required .

Late-Stage Diversification of Advanced Intermediates via Suzuki–Miyaura Cross-Coupling at the Bromomethyl Position

Although the bromomethyl group is benzylic rather than directly aryl-attached, recent advances in palladium-catalyzed cross-coupling of benzyl halides enable Suzuki–Miyaura, Sonogashira, and Negishi couplings at the bromomethyl position, converting the –CH₂Br handle into –CH₂–Ar, –CH₂–alkynyl, or –CH₂–alkyl linkages [1]. The target compound's 5-phenyl substitution is orthogonal to this reactivity (no competing oxidative addition at the 5-position under standard conditions), allowing selective functionalization at the 2-bromomethyl site. This contrasts with 2-(4-bromomethyl)phenyl-substituted benzothiazoles (e.g., CAS 24239-18-7) where the bromomethyl group is on the phenyl ring, leading to different electronic and steric effects on coupling efficiency . Users should experimentally verify coupling yields, as benzyl bromide reactivity is generally higher than aryl bromide but can be complicated by β-hydride elimination pathways in certain catalytic systems.

Physicochemical Property Modulation for Hit-to-Lead Optimization

In hit-to-lead programs where a benzothiazole core has been identified, the target compound provides a strategic entry point for modulating lipophilicity and steric bulk. The XLogP3-AA of 4.6 places this scaffold in a moderately lipophilic range suitable for oral bioavailability optimization [1]. Subsequent nucleophilic displacement of bromide with polar groups (e.g., amines to form –CH₂–NR₁R₂, or carboxylates to form –CH₂–O–CO–R) can reduce logP by 1–3 units depending on the incoming substituent, enabling systematic lipophilicity tuning without altering the core benzothiazole pharmacophore . This is particularly relevant when the unsubstituted 2-(bromomethyl)benzo[d]thiazole scaffold (estimated logP ~2.1) is insufficiently lipophilic for the target product profile, or when the 5-chloro analog (predicted pKa = −0.12) introduces undesirable electron-withdrawing effects that reduce basicity and alter target engagement .

Quote Request

Request a Quote for 2-(Bromomethyl)-5-phenylbenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.